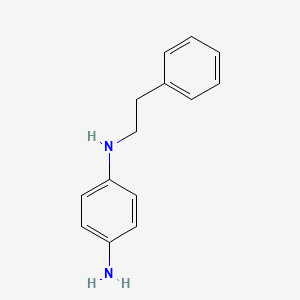

N-Phenethyl-benzene-1,4-diamine

Description

BenchChem offers high-quality N-Phenethyl-benzene-1,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Phenethyl-benzene-1,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-N-(2-phenylethyl)benzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c15-13-6-8-14(9-7-13)16-11-10-12-4-2-1-3-5-12/h1-9,16H,10-11,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQDUTMLEOLCPDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368040 | |

| Record name | N-Phenethyl-benzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39563-55-8 | |

| Record name | N-Phenethyl-benzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of N-Phenethyl-benzene-1,4-diamine: Pathways, Mechanisms, and Protocols

An In-depth Technical Guide

Abstract

N-Phenethyl-benzene-1,4-diamine is a key structural motif found in a variety of compounds with applications ranging from materials science to pharmaceuticals. Its synthesis, while seemingly straightforward, presents challenges in achieving high selectivity and yield, primarily concerning mono- versus di-alkylation and the prevention of oxidative side products. This technical guide provides an in-depth analysis of the principal synthetic pathways to N-Phenethyl-benzene-1,4-diamine (CAS: 39563-55-8, Molecular Formula: C₁₄H₁₆N₂). We will dissect the mechanistic underpinnings of two core strategies—Reductive Amination and Buchwald-Hartwig Amination—offering field-proven insights into experimental design and execution. The discussion extends to alternative routes and concludes with a comparative summary to guide researchers and process chemists in selecting the optimal pathway for their specific application.

Introduction: Strategic Importance and Synthetic Challenges

The p-phenylenediamine core is a privileged scaffold in chemistry. When functionalized with a phenethyl group, the resulting N-Phenethyl-benzene-1,4-diamine serves as a valuable intermediate. The aromatic diamine system is redox-active and prone to oxidation, while the two primary amine groups exhibit similar nucleophilicity, posing a significant challenge for selective mono-N-functionalization[1].

The primary synthetic hurdles include:

-

Selectivity: Suppressing the formation of the di-substituted N,N'-diphenethyl-benzene-1,4-diamine.

-

Stability: Preventing the oxidation of the electron-rich phenylenediamine ring system to colored quinone-imine species[2].

-

Process Efficiency: Developing robust, high-yielding protocols that are scalable and utilize readily available starting materials.

This guide will explore the most effective strategies to navigate these challenges, focusing on methods that offer a high degree of control and reliability.

Pathway 1: Reductive Amination - The Workhorse Approach

Reductive amination is arguably the most direct and frequently employed method for synthesizing N-alkylated amines from carbonyl compounds.[3] The reaction proceeds via the in-situ formation of an imine intermediate from the condensation of an amine and a carbonyl compound, which is then reduced to the target amine. This one-pot procedure is highly efficient and avoids the isolation of the often-unstable imine intermediate.

Principle and Mechanistic Rationale

The strategy involves the reaction of p-phenylenediamine with phenylacetaldehyde. A key aspect of this pathway is the choice of reducing agent. While powerful reductants like lithium aluminum hydride would reduce the starting aldehyde, milder, imine-selective reagents are required. Catalytic hydrogenation or hydride reagents such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred. NaBH(OAc)₃ is particularly effective as it is less toxic than its cyano-counterpart and is mild enough not to reduce the aldehyde precursor significantly at ambient temperatures.

The reaction mechanism is a two-stage process:

-

Imine Formation: The nucleophilic primary amine of p-phenylenediamine attacks the electrophilic carbonyl carbon of phenylacetaldehyde. This is followed by dehydration to form the corresponding N-(2-phenylethylidene)benzene-1,4-diamine (an imine).

-

Reduction: The hydride reagent selectively reduces the C=N double bond of the imine to yield the final secondary amine product.

Experimental Protocol: One-Pot Synthesis

This protocol is designed as a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

-

p-Phenylenediamine

-

Phenylacetaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (optional, as catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of p-phenylenediamine (1.0 eq) in anhydrous DCM (approx. 0.1 M), add phenylacetaldehyde (1.0-1.2 eq). A slight excess of the aldehyde can drive the imine formation.

-

(Optional) Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the disappearance of the starting materials by TLC.

-

Once imine formation is significant, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. The reaction is exothermic; maintain the temperature below 30°C.

-

Allow the reaction to stir at room temperature for 12-24 hours, or until completion is confirmed by LC-MS.

-

Work-up: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution. Separate the organic layer.

-

Extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product is typically purified by column chromatography on silica gel to separate the desired mono-alkylated product from unreacted diamine and any di-alkylated byproduct.

Causality Behind Experimental Choices

-

Solvent: DCM or DCE are excellent choices as they are compatible with the hydride reagent and effectively dissolve the organic reactants.

-

Stoichiometry: Using a 1:1 ratio of amine to aldehyde minimizes the formation of the di-alkylated product. In some cases, a slight excess of the limiting reagent (often the more valuable one) is used to ensure its full conversion.

-

Reducing Agent: NaBH(OAc)₃ is chosen for its selectivity for imines over aldehydes and its compatibility with mildly acidic conditions that favor imine formation.

| Parameter | Reductive Amination | Notes |

| Key Reagents | p-Phenylenediamine, Phenylacetaldehyde | Readily available precursors. |

| Reducing Agent | NaBH(OAc)₃, NaBH₃CN, H₂/Catalyst | Choice depends on scale, cost, and safety.[4] |

| Selectivity | Good for mono-alkylation with 1:1 stoichiometry. | Over-alkylation is the main potential side reaction. |

| Yield | Typically 60-85% after purification. | Highly dependent on reaction conditions and purification. |

| Scalability | Excellent; widely used in industry. | Exothermic nature requires careful temperature control on scale. |

Pathway 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds through palladium-catalyzed cross-coupling.[5] This reaction is particularly powerful for constructing aryl amines from aryl halides or triflates, offering exceptional functional group tolerance and high selectivity where classical methods fail.[6]

Principle and Mechanistic Rationale

For the synthesis of N-Phenethyl-benzene-1,4-diamine, this pathway would involve coupling an N-protected 4-haloaniline with phenethylamine, followed by deprotection, or more directly, coupling p-phenylenediamine with a phenethyl halide. However, the latter can be complicated by competing β-hydride elimination from the phenethyl-palladium intermediate. A more robust approach is the coupling of 4-bromoaniline with phenethylamine . This strategy introduces one of the required groups selectively, leaving the primary aniline amine available for other transformations if needed, or it can be the final product if 4-amino-N-phenethylaniline is the target. To get the exact target molecule, one would couple phenethylamine with a substrate like 4-bromo-N-(tert-butoxycarbonyl)aniline , followed by deprotection of the Boc group.

The reaction proceeds via a catalytic cycle involving a Palladium(0) species.[7][8]

Experimental Protocol: Pd-Catalyzed C-N Coupling

Materials:

-

4-Bromo-N-(tert-butoxycarbonyl)aniline (or similar protected 4-haloaniline)

-

Phenethylamine

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

A suitable phosphine ligand (e.g., XantPhos, BINAP, or a Josiphos-type ligand)

-

Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)

-

Anhydrous Toluene or Dioxane

Procedure:

-

Catalyst Pre-formation (Optional but recommended): In a glovebox, charge a Schlenk flask with Pd(OAc)₂ (1-2 mol%) and the phosphine ligand (1.1-1.2 eq relative to Pd). Add anhydrous toluene and stir for 15-20 minutes.

-

Reaction Setup: To the flask containing the pre-formed catalyst, add the aryl bromide (1.0 eq), the strong base (NaOtBu, 1.4 eq), and more toluene.

-

Add the phenethylamine (1.2 eq) to the mixture.

-

Seal the vessel and heat the reaction mixture to 80-110°C for 12-24 hours. Monitor progress by LC-MS.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

-

Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purification & Deprotection: Purify the Boc-protected intermediate by column chromatography. Subsequently, remove the Boc group under standard acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane) to yield the final product.

Causality Behind Experimental Choices

-

Catalyst System: The combination of a palladium precursor and a bulky, electron-rich phosphine ligand is critical. The ligand stabilizes the Pd(0) species, facilitates oxidative addition, and promotes the final reductive elimination step, preventing side reactions.[9]

-

Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine-palladium complex to form the key amido-palladium intermediate. Weaker bases like carbonates can be used with more advanced catalyst systems.[9]

-

Inert Atmosphere: The Pd(0) catalyst is oxygen-sensitive, so the reaction must be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst deactivation.

| Parameter | Buchwald-Hartwig Amination | Notes |

| Key Reagents | Aryl Halide, Phenethylamine, Pd-catalyst, Ligand, Base | Requires more specialized reagents than reductive amination. |

| Selectivity | Excellent for mono-arylation. | Side reactions are typically related to catalyst decomposition. |

| Yield | Often very high (>90% for the coupling step). | Overall yield depends on the protection/deprotection steps. |

| Scalability | Scalable, but cost of catalyst and ligand can be a factor. | Requires strict inert atmosphere control.[6] |

Alternative Synthetic Routes

While reductive amination and Buchwald-Hartwig coupling are the premier methods, other classical approaches exist, though they often present significant drawbacks.

-

Direct N-Alkylation: This involves reacting p-phenylenediamine with a phenethyl halide (e.g., 2-phenylethyl bromide). The primary challenge is the lack of selectivity, which leads to a statistical mixture of starting material, mono-alkylated product, di-alkylated product, and even quaternary ammonium salts.[10] To favor mono-alkylation, a large excess of the diamine must be used, complicating purification and reducing atom economy.

-

Synthesis from Nitroanilines: A more controlled, multi-step approach involves the N-alkylation of 4-nitroaniline with a phenethyl halide. The electron-withdrawing nitro group deactivates the amine, reducing its nucleophilicity and suppressing the second alkylation. The resulting N-phenethyl-4-nitroaniline can then be reduced to the target diamine using standard methods like catalytic hydrogenation (H₂/Pd-C) or metal-acid reduction (e.g., SnCl₂/HCl).[11] This route offers excellent selectivity but increases the step count.

Conclusion and Recommendations

For the laboratory-scale synthesis of N-Phenethyl-benzene-1,4-diamine, reductive amination stands out as the most practical and efficient method. It is a one-pot reaction that uses readily available starting materials and offers good yields with straightforward purification. Its robustness and scalability also make it a strong candidate for process development.

The Buchwald-Hartwig amination , while more complex and costly due to the palladium catalyst and ligand, provides an unparalleled level of control and is an excellent choice when high purity is paramount or when constructing analogues with sensitive functional groups.

The choice between these state-of-the-art methods will ultimately depend on the specific requirements of the project, including scale, cost constraints, available equipment, and the desired purity of the final compound.

References

- EP0617004A1 - Preparation of N-substituted-N'-phenyl-P-phenylenediamines.

- US6448446B1 - Synthesis of N,N-disubstituted-p-phenylenediamine.

- WO2005051886A1 - Method of preparation of n-(1-phenylethyl)-n'-phenyl-1,4-phenylenediamine and use thereof.

-

Cain, M. E., Gelling, I. R., Knight, G. T., & Lewis, P. M. (1973). Syntheses of novel substituted p-phenylenediamines. Canadian Journal of Chemistry, 51(10), 1594–1603. [Link]

-

PubChem - 1-N-(1-phenylethyl)benzene-1,4-diamine. National Center for Biotechnology Information. [Link]

-

Wikipedia - Buchwald–Hartwig amination. [Link]

-

Tian, Z., et al. (2022). Synthesis and Toxicity Evaluation of p-Phenylenediamine-Quinones. Environmental Science & Technology Letters. [Link]

-

ACS Green Chemistry Institute - Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

- US5371289A - Preparation of N-substituted-N'-phenyl p-phenylenediamines.

-

WIPO Patentscope - Method of preparation of n-(1-phenylethyl)-n'-phenyl-1,4-phenylenediamine and use thereof. [Link]

- RU2169137C1 - Method of preparing N-alkyl-N'-phenyl-or N'N'- dialkyl-p- phenylenediamines.

-

Chemistry LibreTexts - Buchwald-Hartwig Amination. [Link]

- RU2502725C1 - Method of producing n-alkyl-n'-phenyl-para-phenylenediamines.

-

Werkmeister, S., et al. (2015). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition. [Link]

- US4400537A - Process for 1,4-phenylenediamine.

-

Epistemeo - The Buchwald-Hartwig Amination Reaction. YouTube. [Link]

-

Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

-

Organic & Biomolecular Chemistry - Reductive Amination in the Synthesis of Pharmaceuticals. [Link]

- US20040152919A1 - Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride.

-

ChemRxiv - An Overview of Palladium-Catalyzed N-alkylation Reactions. [Link]

-

Jagadeesh, R. V., et al. (2020). Reductive amination using cobalt-based nanoparticles for synthesis of amines. Nature Protocols. [Link]

-

GalChimia - A New Way to Amines. [Link]

Sources

- 1. US6448446B1 - Synthesis of N,N-disubstituted-p-phenylenediamine - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A New Way to Amines - GalChimia [galchimia.com]

- 4. d-nb.info [d-nb.info]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. RU2502725C1 - Method of producing n-alkyl-n'-phenyl-para-phenylenediamines - Google Patents [patents.google.com]

Physical and chemical properties of N-Phenethyl-benzene-1,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Scaffold of Potential

N-Phenethyl-benzene-1,4-diamine emerges as a molecule of significant interest at the crossroads of industrial chemistry and pharmaceutical research. Structurally, it merges the well-established p-phenylenediamine core, a cornerstone in polymer science and dye manufacturing, with a phenethyl moiety, a classic pharmacophore present in numerous physiologically active compounds. This unique combination suggests a landscape of untapped potential, from novel materials to prospective therapeutic agents. This guide provides a comprehensive technical overview of its physical and chemical properties, a proposed synthetic pathway, and robust analytical methodologies for its characterization. For drug development professionals, we delve into the potential reactivity and pharmacological relevance of this scaffold, offering a springboard for future research endeavors.

Physicochemical Properties: A Data-Driven Profile

Precise characterization of a compound's physical and chemical properties is fundamental to its application. While extensive experimental data for N-Phenethyl-benzene-1,4-diamine is not broadly published, we can compile its known attributes and provide estimated values based on its structural analogues.

Table 1: Physicochemical Properties of N-Phenethyl-benzene-1,4-diamine

| Property | Value | Source/Method |

| IUPAC Name | N-(2-phenylethyl)benzene-1,4-diamine | --- |

| CAS Number | 39563-55-8 | [1] |

| Molecular Formula | C₁₄H₁₆N₂ | [1] |

| Molecular Weight | 212.29 g/mol | [1] |

| Melting Point | Not available (Estimated to be a solid at room temperature) | Inferred from related diamines |

| Boiling Point | Not available (Predicted to be >300 °C at 760 mmHg) | Inferred from related diamines |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol, methanol, and DMSO. | Inferred from structural similarity to other phenylenediamines |

| Appearance | Likely a crystalline solid, may darken upon exposure to air and light. | Common characteristic of phenylenediamines[2] |

Synthesis and Purification: A Proposed Pathway

A plausible and efficient synthesis of N-Phenethyl-benzene-1,4-diamine can be conceptualized through reductive amination, a robust and widely utilized reaction in organic chemistry. This proposed two-step synthesis offers a clear route to obtaining the target compound with high purity.

Synthetic Scheme

Caption: Proposed two-step synthesis of N-Phenethyl-benzene-1,4-diamine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of the Schiff Base Intermediate

-

To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add p-phenylenediamine (1 eq.), phenylacetaldehyde (1.1 eq.), and a catalytic amount of p-toluenesulfonic acid (0.05 eq.) in toluene.

-

Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the condensation reaction.

-

Cool the reaction mixture to room temperature.

-

Remove the toluene under reduced pressure to yield the crude Schiff base intermediate.

Step 2: Reduction to N-Phenethyl-benzene-1,4-diamine

-

Dissolve the crude Schiff base intermediate in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification:

The crude N-Phenethyl-benzene-1,4-diamine can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Chemical Reactivity and Potential Applications in Drug Development

The chemical reactivity of N-Phenethyl-benzene-1,4-diamine is dictated by the nucleophilicity of its two amino groups and the aromatic nature of the benzene rings.

-

N-Alkylation and N-Acylation: The primary and secondary amino groups are susceptible to alkylation and acylation reactions, allowing for the synthesis of a diverse library of derivatives.

-

Oxidation: Phenylenediamines are known to undergo oxidation to form quinone-diimines, a property that is both a consideration for its stability and a potential avenue for derivatization[3][4].

-

Salt Formation: The basic amino groups will readily react with acids to form stable salts, which can be advantageous for formulation and handling.

From a drug development perspective, the N-phenethyl-benzene-1,4-diamine scaffold is intriguing. The phenethylamine moiety is a well-known structural alert for activity at various receptors in the central nervous system. Furthermore, substituted p-phenylenediamines have been investigated for their antioxidant properties[5]. The combination of these two pharmacophores in a single molecule suggests potential for:

-

Neurological Drug Discovery: Derivatives could be explored for their interaction with monoamine transporters and receptors.

-

Antioxidant and Anti-inflammatory Agents: The diamine core may impart radical scavenging properties.

-

Oncology: The ability of quinone-like structures to induce oxidative stress could be harnessed for developing novel anticancer agents.

Analytical Characterization: A Methodological Framework

Robust analytical methods are essential for confirming the identity and purity of N-Phenethyl-benzene-1,4-diamine.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of N-Phenethyl-benzene-1,4-diamine.

Table 2: Suggested HPLC Method Parameters

| Parameter | Recommended Conditions |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and water with 0.1% trifluoroacetic acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 280 nm |

| Injection Volume | 10 µL |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR:

-

Aromatic protons would appear in the range of δ 6.5-7.5 ppm.

-

The protons of the phenethyl group would likely appear as two triplets around δ 2.8-3.5 ppm.

-

The N-H protons would be visible as broad singlets, and their chemical shift would be concentration-dependent.

-

-

¹³C NMR:

-

Aromatic carbons would resonate in the δ 110-150 ppm region.

-

The aliphatic carbons of the phenethyl group would appear in the upfield region of the spectrum.

-

Infrared (IR) Spectroscopy:

-

N-H stretching: Characteristic sharp peaks in the 3300-3500 cm⁻¹ region for the primary and secondary amines.

-

C-H stretching (aromatic): Peaks just above 3000 cm⁻¹.

-

C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-N stretching: Bands in the 1250-1350 cm⁻¹ region.

Mass Spectrometry (MS):

-

Electron Ionization (EI): The molecular ion peak [M]⁺ would be observed at m/z = 212. Key fragmentation patterns would include the loss of the phenethyl group and cleavage of the C-C bond in the ethyl linker.

Caption: Experimental workflow for the synthesis and characterization of N-Phenethyl-benzene-1,4-diamine.

Safety and Handling

N-Phenethyl-benzene-1,4-diamine should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory. Based on data for structurally similar compounds, it may be harmful if swallowed, inhaled, or absorbed through the skin, and may cause skin and eye irritation[6].

Conclusion: A Scaffold for Innovation

N-Phenethyl-benzene-1,4-diamine presents a compelling molecular architecture for exploration in both material science and drug discovery. While a comprehensive experimental dataset for this specific molecule is yet to be fully established in the public domain, this guide provides a robust framework based on established chemical principles and data from closely related compounds. The proposed synthetic and analytical protocols offer a clear path for researchers to produce and characterize this compound, paving the way for the investigation of its unique properties and potential applications. As our understanding of structure-activity relationships continues to evolve, scaffolds such as this will undoubtedly play a crucial role in the development of next-generation materials and therapeutics.

References

-

HPLC Method for Analysis of p-Phenylenediamine on Primesep 100 Column. SIELC Technologies. Available from: [Link]

-

1-N-(2-phenylethyl)benzene-1,4-diamine. ChemAnalyst. Available from: [Link]

-

N,N-Diethyl-p-phenylenediamine. PubChem. Available from: [Link]

-

N-phenyl-p-phenylenediamine. SpectraBase. Available from: [Link]

-

m-, o-, and p-Phenylenediamine. OSHA. Available from: [Link]

-

p-Phenylenediamine, n,n'-diethyl-n,n'-diphenyl-. NIST WebBook. Available from: [Link]

-

1-N-(1-phenylethyl)benzene-1,4-diamine. PubChem. Available from: [Link]

-

Chemical Properties of 1,4-Benzenediamine, N-(1-methylethyl)-N'-phenyl- (CAS 101-72-4). Cheméo. Available from: [Link]

-

(PDF) Use of N,N-Diethyl-p-phenylenediamine Sulphate for the Spectrophotometric Determination of Some Phenolic and Amine Drugs. ResearchGate. Available from: [Link]

-

Synthesis and Toxicity Evaluation of p-Phenylenediamine-Quinones. ACS Publications. Available from: [Link]

-

Spectrophotometric Determination of p-Phenylenediamine in Hair Dyes. Turkish Journal of Pharmaceutical Sciences. Available from: [Link]

-

N,N-DIETHYL-P-PHENYLENEDIAMINE. precisionFDA. Available from: [Link]

-

Beyond Substituted p-Phenylenediamine Antioxidants: Prevalence of Their Quinone Derivatives in PM2.5. PubMed Central. Available from: [Link]

-

isopropyl formate. CAS Common Chemistry. Available from: [Link]

- Method of preparation of n-(1-phenylethyl)-n'-phenyl-1,4-phenylenediamine and use thereof. Google Patents.

-

N-(1,3-Dimethylbutyl)-N′-phenyl-p-phenylenediamine. SpectraBase. Available from: [Link]

-

N,N'-Diphenyl-P-Phenylenediamine. PubChem. Available from: [Link]

-

method of preparation of n-(1-phenylethyl)-n'-phenyl-1,4-phenylenediamine and use thereof. WIPO Patentscope. Available from: [Link]

-

Widespread occurrence of two typical N, N'-substituted p-phenylenediamines and their quinones in humans: Association with oxidative stress and liver damage. PubMed. Available from: [Link]

-

isopropyl formate. The Good Scents Company. Available from: [Link]

-

Synthesis and Characterization of Nanosize Poly (p-phenylenediamine) in the presence of Benzalkonium Chloride. IJASRM. Available from: [Link]

-

on the antioxidant effectiveness of n,n´–substituted p-phenylenediamines. ResearchGate. Available from: [Link]

-

p-Phenylenediamine. Wikipedia. Available from: [Link]

-

N,N-Diethyl-p-phenylenediamine. CAS Common Chemistry. Available from: [Link]

-

1,4-Benzenediamine, N1,N1-bis[4-(diethylamino)phenyl]-N4,N4-diethyl. PubChem. Available from: [Link]

-

1,4-Benzenediamine, N1,N4-bis(methylphenyl)-. PubChem. Available from: [Link]

-

1,4-Benzenediamine, N-phenyl-. NIST WebBook. Available from: [Link]

-

Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. ResearchGate. Available from: [Link]

-

Synthesis and Characterization of Poly (p-phenylenediamine) in the Presence of Sodium Dodecyl Sulfate. International Science Community Association. Available from: [Link]

-

Random forest classification of multitemporal Landsat 8 spectral data and phenology metrics for land cover mapping in the Sonoran and Mojave Deserts. U.S. Geological Survey. Available from: [Link]

-

Random forest classification of multitemporal Landsat 8 spectral data and phenology metrics for land cover mapping in the Sonoran and Mojave Deserts. USGS Publications Warehouse. Available from: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. p-Phenylenediamine - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Beyond Substituted p-Phenylenediamine Antioxidants: Prevalence of Their Quinone Derivatives in PM2.5 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. P-phenylenediamine, n,n'-diethyl-n,n'-diphenyl- [webbook.nist.gov]

An In-Depth Technical Guide to N-Phenethyl-benzene-1,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N-Phenethyl-benzene-1,4-diamine, a versatile aromatic amine with significant potential in various research and development sectors. This document elucidates the compound's chemical identity, including its CAS number and systematic nomenclature, and offers a detailed examination of its physicochemical properties and associated safety protocols. Furthermore, this guide explores established synthetic routes and discusses the current and prospective applications of N-Phenethyl-benzene-1,4-diamine, particularly within the realms of proteomics and as a foundational scaffold in medicinal chemistry. The information presented herein is intended to equip researchers, chemists, and pharmaceutical scientists with the critical knowledge required for the effective and safe utilization of this compound in their laboratory and development endeavors.

Chemical Identity and Nomenclature

A precise understanding of a compound's identity is fundamental to all scientific inquiry. This section clarifies the structural and naming conventions for N-Phenethyl-benzene-1,4-diamine, with a crucial distinction made between its structural isomers.

CAS Number and Core Structure

The Chemical Abstracts Service (CAS) has assigned the number 39563-55-8 to the specific isomer N-(2-phenylethyl)benzene-1,4-diamine .[1][2][3] It is imperative to use this CAS number to ensure the procurement and application of the correct chemical entity.

The core structure consists of a p-phenylenediamine moiety substituted on one of the nitrogen atoms with a phenethyl group.

Figure 1: Chemical structure of N-(2-phenylethyl)benzene-1,4-diamine.

Systematic Nomenclature and Synonyms

The unambiguous IUPAC name for this compound is N-(2-phenylethyl)benzene-1,4-diamine . However, various synonyms are encountered in literature and commercial listings, including:

-

1-N-(2-phenylethyl)benzene-1,4-diamine[1]

-

N-Phenethyl-p-phenylenediamine

Isomeric Distinction: A Critical Note

It is crucial to distinguish N-(2-phenylethyl)benzene-1,4-diamine (CAS: 39563-55-8) from its structural isomer, N-(1-phenylethyl)benzene-1,4-diamine (CAS: 79612-18-3).[4][5] The distinction lies in the attachment point of the phenyl group on the ethyl chain. In the target compound, it is a primary amine linkage to the ethyl group, whereas the isomer features a secondary amine linkage. This seemingly minor structural variance can lead to significant differences in reactivity, biological activity, and physicochemical properties.

Physicochemical and Safety Data

A thorough understanding of a compound's properties and hazards is a prerequisite for its safe handling and effective application in experimental design.

Physicochemical Properties

The key physicochemical data for N-(2-phenylethyl)benzene-1,4-diamine are summarized in the table below.

| Property | Value | Source |

| CAS Number | 39563-55-8 | [1][2] |

| Molecular Formula | C₁₄H₁₆N₂ | [1][2] |

| Molecular Weight | 212.29 g/mol | [1][2] |

| Appearance | Powder | |

| Melting Point | 247-248 °C | |

| Purity | Typically ≥95% |

Safety and Handling

N-(2-phenylethyl)benzene-1,4-diamine is classified as a hazardous substance, and appropriate safety precautions must be observed.

Hazard Statements: [1]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE): A comprehensive risk assessment should be conducted before handling this compound. Standard PPE includes a lab coat, chemical-resistant gloves, and safety glasses. Work in a well-ventilated area, preferably a fume hood, is strongly recommended.

Synthesis and Manufacturing

While detailed, publicly available, step-by-step protocols for the synthesis of N-(2-phenylethyl)benzene-1,4-diamine are not abundant, the general synthetic strategy for N-alkylated p-phenylenediamines typically involves a two-step process. A patent for a structurally related compound, N-(1-phenylethyl)-N'-phenyl-1,4-phenylenediamine, outlines a similar methodology which can be adapted.[6]

General Synthetic Pathway

The synthesis can be conceptualized as a two-stage process:

-

Condensation: Reaction of p-phenylenediamine with a suitable phenethylating agent.

-

Reduction: If the initial reaction forms an imine or a related intermediate, a subsequent reduction step is necessary to yield the final secondary amine.

Figure 2: A generalized two-step synthesis pathway for N-phenethyl-p-phenylenediamines.

Illustrative Experimental Protocol (Hypothetical)

The following is a hypothetical, illustrative protocol based on general organic chemistry principles for the synthesis of N-alkylated anilines. This protocol has not been experimentally validated and must be adapted and optimized under appropriate laboratory conditions.

Step 1: Reductive Amination

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve p-phenylenediamine (1 equivalent) in a suitable solvent such as methanol or dichloromethane.

-

Add phenylacetaldehyde (1 equivalent) to the solution and stir at room temperature for 1-2 hours to facilitate imine formation.

-

Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.

-

Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain N-(2-phenylethyl)benzene-1,4-diamine.

Applications in Research and Development

N-Phenethyl-benzene-1,4-diamine and its derivatives are gaining recognition for their utility in several high-stakes research and development areas.

Proteomics and Chemical Biology

The primary amino group of N-Phenethyl-benzene-1,4-diamine makes it a valuable building block for the synthesis of chemical probes and tags used in proteomics research.[2] Its structure can be incorporated into larger molecules designed to interact with specific proteins, allowing for their identification, quantification, and functional characterization.

Medicinal Chemistry and Drug Discovery

The p-phenylenediamine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The introduction of a phenethyl group can modulate a compound's pharmacokinetic and pharmacodynamic properties. N-Phenethyl-benzene-1,4-diamine serves as a versatile starting material for the synthesis of novel drug candidates. For instance, derivatives of p-phenylenediamine have been investigated for their potential as antimicrobial and anticancer agents. Furthermore, the core structure is related to compounds that have been explored for their antioxidant properties in various industrial and biological contexts.[7]

Materials Science

Derivatives of p-phenylenediamine are fundamental components in the production of high-performance polymers, such as aramids. The specific properties imparted by the N-phenethyl substituent could be explored for the development of novel polymers with tailored thermal and mechanical characteristics.

Conclusion

N-Phenethyl-benzene-1,4-diamine, identified by CAS number 39563-55-8, is a chemical compound with a well-defined structure and a growing profile of applications in scientific research and development. Its utility as a versatile scaffold in medicinal chemistry and a building block in proteomics underscores its importance. A clear understanding of its distinct isomeric form, coupled with stringent adherence to safety protocols, is paramount for its effective and responsible use. As research progresses, the full potential of this and related N-substituted p-phenylenediamines will undoubtedly continue to be unveiled, paving the way for innovations in medicine, materials science, and beyond.

References

-

PubChem. (n.d.). 1-N-(1-phenylethyl)benzene-1,4-diamine. Retrieved from [Link]

-

Wikipedia. (2023, March 23). N,N′-Di-2-butyl-1,4-phenylenediamine. In Wikipedia. Retrieved from [Link]

-

World Intellectual Property Organization. (2005). Method of preparation of n-(1-phenylethyl)-n'-phenyl-1,4-phenylenediamine and use thereof. (Patent No. WO/2005/051886). Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. scbt.com [scbt.com]

- 3. N-PHENETHYL-BENZENE-1,4-DIAMINE | 39563-55-8 [amp.chemicalbook.com]

- 4. 1-N-(1-phenylethyl)benzene-1,4-diamine | C14H16N2 | CID 43115340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N1-(1-phenylethyl)benzene-1,4-diamine | 79612-18-3 [sigmaaldrich.com]

- 6. WO2005051886A1 - Method of preparation of n-(1-phenylethyl)-n'-phenyl-1,4-phenylenediamine and use thereof - Google Patents [patents.google.com]

- 7. N,N'-Di-2-butyl-1,4-phenylenediamine - Wikipedia [en.wikipedia.org]

Crystal structure of N-Phenethyl-benzene-1,4-diamine

An In-Depth Technical Guide to the Prospective Crystal Structure of N-Phenethyl-benzene-1,4-diamine

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract

N-substituted p-phenylenediamines are a class of molecules pivotal in materials science and as intermediates in pharmaceuticals. The N-phenethyl-benzene-1,4-diamine isomer, with its combination of a rigid aromatic core and a flexible phenethyl side chain, presents a compelling case for structural investigation. The three-dimensional arrangement of molecules in the solid state, dictated by a subtle interplay of intermolecular forces, governs critical physicochemical properties such as solubility, stability, and bioavailability. This guide provides a comprehensive, prospective framework for the synthesis, crystallization, and detailed structural analysis of N-Phenethyl-benzene-1,4-diamine. While a definitive crystal structure is not present in the public domain as of this writing, this document outlines a robust, scientifically grounded methodology to obtain and interpret this vital structural data. We will detail the experimental protocols, from synthesis to high-resolution single-crystal X-ray diffraction, and delve into the theoretical analysis of the anticipated molecular conformation and intermolecular interactions that define the crystal lattice, including a prospective Hirshfeld surface analysis.

Introduction: The Significance of Solid-State Structure

The therapeutic efficacy and manufacturability of an active pharmaceutical ingredient (API) are intrinsically linked to its solid-state properties. For a molecule like N-Phenethyl-benzene-1,4-diamine (C₁₄H₁₆N₂), understanding its crystal structure is not merely an academic exercise.[1] It is the foundational data upon which formulation development, stability testing, and intellectual property are built. The presence of both hydrogen bond donors (the amine groups) and multiple aromatic rings suggests a rich landscape of potential intermolecular interactions, including N-H···N hydrogen bonding, π-π stacking, and C-H···π interactions.[2][3] These non-covalent forces will dictate the molecular packing, potentially giving rise to polymorphism—the existence of multiple crystal forms with different properties.

This guide serves as a senior scientist's perspective on a complete research program aimed at elucidating this structure. It is designed to be a self-validating system, where the causality behind each experimental choice is explained, ensuring both technical accuracy and field-proven insight.

Part I: Synthesis and Single-Crystal Growth

The prerequisite for any crystallographic study is the availability of high-purity, single-crystalline material. The journey from starting reagents to a diffraction-quality crystal is a multi-step process requiring careful planning and execution.[4]

Proposed Synthesis via Reductive Amination

A reliable route to N-mono-substituted p-phenylenediamines is the reductive amination of a nitro-precursor or direct alkylation. Given the target structure, a plausible and high-yielding approach involves the reaction of p-nitroaniline with phenylacetaldehyde followed by reduction of both the resulting imine and the nitro group.

Experimental Protocol: Synthesis

-

Step 1: Imine Formation. In a round-bottom flask, dissolve p-nitroaniline (1.0 eq.) in methanol. Add phenylacetaldehyde (1.1 eq.) dropwise at room temperature. Stir the reaction for 2-4 hours. The formation of the N-(2-phenylethylidene)-4-nitroaniline intermediate can be monitored by Thin Layer Chromatography (TLC).

-

Step 2: Reductive Amination. Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (2.5 eq.) portion-wise over 30 minutes, controlling the exothermic reaction. The NaBH₄ will reduce the imine to the secondary amine.

-

Step 3: Nitro Group Reduction. After the imine reduction is complete (as monitored by TLC), carefully add a catalytic amount of Palladium on Carbon (10% Pd/C). The flask is then fitted with a balloon of hydrogen gas (H₂) and the mixture is stirred vigorously at room temperature overnight. This step reduces the nitro group to the primary amine. N,N-disubstituted p-phenylenediamines are known to be sensitive to oxygen, so maintaining an inert atmosphere where possible is prudent.[5]

-

Step 4: Work-up and Purification. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Remove the solvent under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure N-Phenethyl-benzene-1,4-diamine.

Caption: Logical workflow for single-crystal X-ray diffraction analysis.

Data Collection and Processing Protocol

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head. [1]2. Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. It is then exposed to a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation). The crystal is rotated, and a series of diffraction patterns are collected on a detector. [6]3. Structure Solution and Refinement: The collected diffraction intensities are processed to generate a set of structure factors. Software using "direct methods" is then employed to solve the phase problem and generate an initial electron density map. This map is used to build an initial molecular model, which is then refined against the experimental data to optimize atomic positions, bond lengths, and angles, resulting in a final, accurate crystal structure. [4]

Part III: Prospective Structural Analysis and Interpretation

Based on the known principles of structural chemistry and data from analogous compounds, we can anticipate the key structural features of N-Phenethyl-benzene-1,4-diamine.

Expected Crystallographic Data

The following table presents plausible crystallographic data for a molecule of this nature. This data is hypothetical and serves as a template for what would be obtained from a successful experiment.

| Parameter | Anticipated Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ (common for organic molecules) |

| a (Å) | 8 - 12 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 25 |

| β (°) | 90 - 105 (if monoclinic) |

| Volume (ų) | 1500 - 2000 |

| Z (Molecules/Unit Cell) | 4 or 8 |

| Density (calculated) | 1.1 - 1.3 g/cm³ |

| R-factor | < 0.05 (for a well-refined structure) |

Caption: Table of expected crystallographic parameters for N-Phenethyl-benzene-1,4-diamine.

Anticipated Intermolecular Interactions

The crystal packing will be a result of a competition and synergy between various non-covalent interactions.

-

N-H···N Hydrogen Bonding: The primary amine (-NH₂) and the secondary amine (-NH-) groups are excellent hydrogen bond donors and acceptors. It is highly probable that these groups will form intermolecular N-H···N hydrogen bonds, linking molecules into chains or dimers. This is a dominant interaction in many diamine crystal structures. [7]* π-π Stacking: The presence of two phenyl rings provides ample opportunity for π-π stacking interactions. These interactions, where the electron-rich faces of the aromatic rings align, will likely play a crucial role in the packing of the hydrogen-bonded chains, contributing significantly to the overall lattice energy.

-

C-H···π Interactions: The ethyl bridge and the aromatic C-H bonds can act as weak hydrogen bond donors to the π-systems of neighboring molecules, further stabilizing the three-dimensional architecture.

Caption: Anticipated primary intermolecular interactions in the crystal lattice.

Prospective Hirshfeld Surface Analysis

To provide a quantitative and visual understanding of the intermolecular contacts, Hirshfeld surface analysis would be employed. [8][9]This powerful tool maps the close contacts a molecule makes within its crystal environment.

-

d_norm Surface: A surface mapped with the normalized contact distance (d_norm) would visually highlight key interactions. Red spots on the surface would indicate contacts shorter than the van der Waals radii, pinpointing the locations of strong hydrogen bonds (around the amine groups). [7]* 2D Fingerprint Plots: These plots summarize all intermolecular contacts by plotting the distance to the nearest atom inside the surface (dᵢ) versus the distance to the nearest atom outside the surface (dₑ). [9] * Sharp, distinct spikes at low dᵢ and dₑ values would correspond to the N-H···N hydrogen bonds.

-

A broader distribution of points in the central region would represent the numerous H···H contacts, which often comprise the largest surface area.

-

"Wings" appearing in the upper-left and lower-right of the plot would be characteristic of C-H···π and π-π stacking interactions.

-

| Contact Type | Expected Contribution | Significance |

| H···H | 40 - 50% | Represents the largest surface area, van der Waals packing. |

| C···H / H···C | 25 - 35% | Indicates C-H···π and general van der Waals contacts. |

| N···H / H···N | 10 - 20% | Quantifies the crucial N-H···N hydrogen bonds. |

| C···C | 5 - 10% | Corresponds to π-π stacking interactions. |

Caption: Prospective breakdown of intermolecular contacts from Hirshfeld surface analysis.

Conclusion

This technical guide has outlined a comprehensive, prospective pathway for the determination and analysis of the single-crystal structure of N-Phenethyl-benzene-1,4-diamine. By integrating robust protocols for synthesis and crystallization with advanced analytical techniques like SC-XRD and Hirshfeld surface analysis, a complete and insightful picture of the molecule's solid-state behavior can be achieved. The resulting structural data would be invaluable for professionals in drug development and materials science, enabling rational formulation design, polymorphism screening, and the optimization of material properties. This framework underscores the principle that a thorough understanding of a molecule begins with a definitive knowledge of its three-dimensional structure.

References

-

Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link]

-

Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. ResearchGate. [Link]

-

Rohl, A. L., Moret, M., Kaminsky, W., Claborn, K., McKinnon, J. J., & Kahr, B. (2008). Hirshfeld Surfaces Identify Inadequacies in Computations of Intermolecular Interactions in Crystals: Pentamorphic 1,8-Dihydroxyanthraquinone. Crystal Growth & Design, 8(12), 4517–4525. [Link]

-

Karaush-Karmazin, N. M., Minaev, B. F., Minaeva, V. A., Panchenko, O. O., & Ågren, H. (2024). Hirshfeld Surfaces Analysis of Intermolecular Interaction in the Series of Steroid Hormone Molecular Crystals. EURASIAN JOURNAL OF CHEMISTRY. [Link]

- Schneider, M. J. (1994). Preparation of N-substituted-N'-phenyl-P-phenylenediamines.

-

Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11, 19-32. [Link]

-

Greenwood, M. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. [Link]

- Devens, D. (2002). Synthesis of N,N-disubstituted-p-phenylenediamine.

-

Morita, E. (1967). Syntheses of novel substituted p-phenylenediamines. Canadian Journal of Chemistry, 45(2), 173-178. [Link]

-

Tian, Z., et al. (2022). Synthesis and Toxicity Evaluation of p-Phenylenediamine-Quinones. Environmental Science & Technology Letters. [Link]

- Schneider, M. J. (1994). Preparation of N-substituted-N'-phenyl p-phenylenediamines.

-

Budzianowski, A., & Katrusiak, A. (2016). 1,2-Diaminoethane in phase III – several stages of the single-crystal growth. ResearchGate. [Link]

-

Wikipedia contributors. (2024). X-ray crystallography. Wikipedia. [Link]

-

Naumov, P. (2021). Determining the mechanisms of deformation in flexible crystals using micro-focus X-ray diffraction. ResearchGate. [Link]

-

Organic Chemistry. (2020). How to Grow Single Crystals. YouTube. [Link]

-

Du, W., et al. (2024). Conformationally Constrained Bidentate Ligands Drive Record-High NIR Quantum Yield in Cu Nanoclusters. Journal of the American Chemical Society. [Link]

-

Smyth, M. S., & Martin, J. H. (2000). x Ray crystallography. Journal of Clinical Pathology: Molecular Pathology, 53(1), 8-14. [Link]

-

Cambridge Crystallographic Data Centre. The Largest Curated Crystal Structure Database. CCDC. [Link]

-

Cambridge Crystallographic Data Centre. Structural Chemistry Data, Software, and Insights. CCDC. [Link]

-

Li, C., et al. (2022). Surface Morphology and Microstructure Evolution of Single Crystal Diamond during Different Homoepitaxial Growth Stages. MDPI. [Link]

-

Cambridge Crystallographic Data Centre. Access Structures. CCDC. [Link]

-

Ames Laboratory. (2013). Ames Lab 101: Single Crystal Growth. YouTube. [Link]

-

Bolshakov, A. P., et al. (2012). Growth of Single-Crystal Diamonds in Microwave Plasma. ResearchGate. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Hirshfeld surface analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. azolifesciences.com [azolifesciences.com]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. US6448446B1 - Synthesis of N,N-disubstituted-p-phenylenediamine - Google Patents [patents.google.com]

- 6. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hirshfeld Surfaces Analysis of Intermolecular Interaction in the Series of Steroid Hormone Molecular Crystals | EURASIAN JOURNAL OF CHEMISTRY [ejc.buketov.edu.kz]

- 8. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 9. researchgate.net [researchgate.net]

Introduction: The Critical Role of Solubility in the Application of N-Phenethyl-benzene-1,4-diamine

An In-Depth Technical Guide to the Solubility of N-Phenethyl-benzene-1,4-diamine

N-Phenethyl-benzene-1,4-diamine is an aromatic amine with potential applications in materials science and as an intermediate in the synthesis of pharmacologically active molecules.[1] Its structure, featuring a polar aniline moiety and a nonpolar phenethyl group, presents a unique solubility profile that is critical to its utility. In drug development, the aqueous solubility of a compound is a primary determinant of its oral bioavailability.[2] For researchers and formulation scientists, a comprehensive understanding of a compound's solubility in a range of solvents is fundamental to designing effective delivery systems, developing robust synthetic routes, and ensuring reproducible experimental outcomes.[3]

This technical guide provides a detailed exploration of the theoretical and practical aspects of determining the solubility of N-Phenethyl-benzene-1,4-diamine. It is designed for researchers, scientists, and drug development professionals, offering both the foundational principles and actionable protocols to accurately characterize this important molecule.

Theoretical Framework: Predicting the Solubility of N-Phenethyl-benzene-1,4-diamine

The solubility of a molecule is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[4] The structure of N-Phenethyl-benzene-1,4-diamine contains both polar and nonpolar regions, suggesting a nuanced solubility behavior.

Key Structural Features Influencing Solubility:

-

Aromatic Amine Groups: The two amine groups on the phenylenediamine ring are capable of acting as both hydrogen bond donors and acceptors. This imparts a degree of polarity to the molecule and suggests potential solubility in protic and polar aprotic solvents.[5]

-

Phenethyl Group: The nonpolar phenethyl group contributes to the molecule's hydrophobicity. As the size of the hydrocarbon portion of an amine increases, its solubility in water is expected to decrease, while its solubility in nonpolar organic solvents should increase.[6][7]

-

Aromatic Rings: The two benzene rings in the structure are hydrophobic and will favor interactions with nonpolar solvents.

Based on these features, it can be predicted that N-Phenethyl-benzene-1,4-diamine will exhibit limited solubility in water and higher solubility in organic solvents, particularly those with intermediate polarity that can interact with both the polar amine groups and the nonpolar hydrocarbon structure.

Caption: Factors influencing the solubility of N-Phenethyl-benzene-1,4-diamine.

Experimental Determination of Equilibrium Solubility: A Validated Protocol

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[8] This method ensures that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution. The following protocol is based on guidelines from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[9][10]

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Equilibrium Solubility Protocol.

Step-by-Step Methodology

-

Preparation of Materials:

-

Select a range of solvents covering different polarities (e.g., water, methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, and hexane). For pharmaceutical applications, aqueous buffers at pH 1.2, 4.5, and 6.8 are essential to simulate physiological conditions.[10][11]

-

Ensure all solvents are of high purity (e.g., HPLC grade).[12]

-

Weigh an excess amount of N-Phenethyl-benzene-1,4-diamine into individual glass vials. The excess is critical to ensure that a saturated solution is formed.[13]

-

-

Equilibration:

-

Add a precise volume of the chosen solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C for general chemistry or 37 °C for biopharmaceutical studies).[10]

-

Agitate the samples for a predetermined period, typically 24 to 72 hours, to allow the system to reach equilibrium. The time to reach equilibrium should be established by taking samples at different time points (e.g., 24, 48, and 72 hours) and confirming that the concentration no longer changes.[14]

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the excess, undissolved solid. This step is crucial for obtaining a clear supernatant for analysis.[8]

-

-

Sample Preparation and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a chemically compatible, low-binding syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.

-

Dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of N-Phenethyl-benzene-1,4-diamine in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Data Reporting and Interpretation:

-

Perform each solubility measurement in triplicate to ensure the reliability of the results.[10]

-

Calculate the solubility in appropriate units (e.g., mg/mL, µg/mL, or Molarity).

-

Report the results as the mean ± standard deviation.

-

Data Presentation: A Framework for Reporting Solubility

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvent systems.

Table 1: Predicted and Experimentally Determined Solubility of N-Phenethyl-benzene-1,4-diamine in Various Solvents at 25°C

| Solvent | Solvent Polarity Index | Predicted Solubility | Experimental Solubility (mg/mL) |

| Water | 10.2 | Very Low | To be determined |

| Methanol | 5.1 | Moderate to High | To be determined |

| Ethanol | 4.3 | Moderate to High | To be determined |

| Acetonitrile | 5.8 | Moderate | To be determined |

| Acetone | 5.1 | Moderate | To be determined |

| Dichloromethane | 3.1 | High | To be determined |

| Toluene | 2.4 | High | To be determined |

| Hexane | 0.1 | Low | To be determined |

Table 2: Aqueous Solubility of N-Phenethyl-benzene-1,4-diamine at Different pH Values (37°C)

| Aqueous Buffer | pH | Predicted Solubility | Experimental Solubility (mg/mL) |

| 0.1 N HCl | 1.2 | Moderate (as salt) | To be determined |

| Acetate Buffer | 4.5 | Low | To be determined |

| Phosphate Buffer | 6.8 | Low | To be determined |

Note: The amine groups of N-Phenethyl-benzene-1,4-diamine are basic and will be protonated at low pH, likely forming a more soluble salt.

Conclusion: A Pathway to Comprehensive Characterization

While specific experimental data for the solubility of N-Phenethyl-benzene-1,4-diamine is not yet widely available, a thorough understanding of its molecular structure allows for reasoned predictions of its behavior. By employing the robust and validated shake-flask protocol detailed in this guide, researchers can confidently and accurately determine its solubility profile. This essential data will empower scientists in drug development and materials science to optimize their formulations, synthetic strategies, and experimental designs, ultimately accelerating the path from discovery to application.

References

-

United States Pharmacopeia. General Chapter, 〈1236〉 Solubility Measurements. USP-NF. Rockville, MD: United States Pharmacopeia. [Link][9][15][16]

-

World Health Organization. Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 937, 2006. [Link][14]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. 2019. [Link][10]

-

European Medicines Agency. ICH guideline M9 on biopharmaceutics classification system-based biowaivers. 2020. [Link][11]

- Avdeef, A. Solubility of sparingly-soluble drugs. John Wiley & Sons, 2012.

- Bergström, C. A., & Avdeef, A. (2019).

-

Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced drug delivery reviews, 59(7), 546-567. [Link][17]

-

Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta pharmaceutica Hungarica, 81(1), 18-28. [Link][18]

-

OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 105: Water Solubility. [Link][19][20]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link][21]

-

Glomme, A., & März, J. (2011). Harmonization of equilibrium solubility measurements for poorly water-soluble drugs. European Journal of Pharmaceutical Sciences, 44(1-2), 10-16. [Link][8]

-

Chemistry LibreTexts. 24.2: Structure and Properties of Amines. [Link][22]

-

Chemistry LibreTexts. 1.6: Physical properties of organic compounds. [Link][23]

-

European Medicines Agency. ICH guideline M9 on biopharmaceutics classification system-based biowaivers. 2020. [Link][11]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link][2]

-

Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies? [Link][3]

-

U.S. EPA. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. 2018. [Link][12]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link][13]

-

ASHP. Functional Group Characteristics and Roles. [Link][25]

-

Techiescientist. Functional Groups In Organic Chemistry. [Link][5]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 4. quora.com [quora.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 7. snscourseware.org [snscourseware.org]

- 8. researchgate.net [researchgate.net]

- 9. uspnf.com [uspnf.com]

- 10. database.ich.org [database.ich.org]

- 11. ema.europa.eu [ema.europa.eu]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. who.int [who.int]

- 15. â©1236⪠Solubility Measurements [doi.usp.org]

- 16. Revision of USP Chapter <1236> Solubility Measurements Published for Comments - ECA Academy [gmp-compliance.org]

- 17. High throughput solubility measurement in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. filab.fr [filab.fr]

- 20. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 21. bioassaysys.com [bioassaysys.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 25. ashp.org [ashp.org]

An In-Depth Technical Guide to the Potential Mechanisms of Action of N-Phenethyl-benzene-1,4-diamine

Introduction

N-Phenethyl-benzene-1,4-diamine is a derivative of p-phenylenediamine (PPD), a compound with a rich history in industrial applications and a subject of extensive toxicological and immunological research.[1][2] While data directly pertaining to the N-phenethyl derivative is sparse, its structural analogy to the well-characterized PPD family allows for a robust, mechanism-based exploration of its potential biological activities. This guide synthesizes established principles from related compounds to propose and detail the most probable mechanisms of action for N-Phenethyl-benzene-1,4-diamine, providing a foundational framework for future research and development.

The core of this molecule's activity is predicated on the chemistry of its benzene-1,4-diamine core. This structure is highly susceptible to oxidation, a property that is the wellspring of both its utility as an antioxidant and its notoriety as a skin sensitizer.[3][4] The addition of a phenethyl group to one of the amine nitrogens is expected to significantly modulate its physicochemical properties—such as lipophilicity and steric hindrance—thereby influencing its metabolic fate, target interactions, and overall biological profile. This document will dissect these potential mechanisms, from radical scavenging to immune system activation, and propose robust experimental workflows for their validation.

Section 1: Physicochemical Profile and Structural Analysis

Understanding the molecular properties of N-Phenethyl-benzene-1,4-diamine is fundamental to predicting its behavior in biological systems.

Chemical Identity:

-

IUPAC Name: N1-(2-phenylethyl)benzene-1,4-diamine[5]

-

CAS Number: 39563-55-8[6]

-

Molecular Formula: C₁₄H₁₆N₂[6]

-

Molecular Weight: 212.29 g/mol [6]

| Property | Predicted Value | Significance in Mechanistic Action |

| LogP (Octanol-Water Partition Coefficient) | ~3.1 | Indicates moderate lipophilicity, suggesting good potential for membrane permeability and skin absorption.[7] |

| pKa (Acid Dissociation Constant) | Amine groups estimated ~6.3 and ~3.0 | The basicity of the amine groups is critical for hydrogen atom transfer in antioxidant reactions and for potential interactions with biological macromolecules.[1] |

| Polar Surface Area (PSA) | ~38.1 Ų | A low PSA further supports the likelihood of good cell membrane penetration.[7] |

The phenethyl substituent distinguishes this molecule from common PPD derivatives like N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD).[3] This group adds significant bulk and lipophilicity compared to the unsubstituted parent PPD, which likely enhances its solubility in lipid-rich environments such as the stratum corneum and cell membranes, potentially increasing its bioavailability and residence time in tissues.

Section 2: The Antioxidant Mechanism of Action: Radical Scavenging

The primary and most well-established mechanism for PPD derivatives is their function as antioxidants, particularly in industrial settings to prevent the degradation of rubber.[1][3] This activity is directly translatable to a biological context, where the molecule can intercept and neutralize damaging free radicals.

The Hydrogen Atom Transfer (HAT) Pathway

The principal antioxidant mechanism is Hydrogen Atom Transfer (HAT). PPD derivatives interrupt the chain reactions of lipid peroxidation and other oxidative processes by donating a hydrogen atom from one of their amine groups to a peroxy radical (ROO•). This action neutralizes the reactive radical and generates a stabilized aminyl radical (ArNH•) from the parent molecule. This aminyl radical is significantly less reactive than the initial free radical, effectively terminating the oxidative cascade.[3]

The phenethyl group's electron-donating nature may further stabilize the resulting aminyl radical, potentially enhancing its antioxidant capacity relative to the parent PPD.

Caption: Bioactivation pathway leading to immune sensitization.

Experimental Protocol: In Vitro Peptide Reactivity Assay

This assay assesses the potential of a chemical to act as a sensitizer by measuring its reactivity towards model synthetic peptides containing cysteine and lysine.

Objective: To quantify the depletion of nucleophilic peptides upon incubation with N-Phenethyl-benzene-1,4-diamine as an indicator of haptenation potential.

Methodology:

-

Reagent Preparation:

-

Synthesize or procure peptides containing a single cysteine or lysine residue (e.g., Ac-RFAACAA-COOH and Ac-RFAAKAA-COOH).

-

Prepare a 100 mM stock solution of the test compound in a suitable solvent like acetonitrile.

-

-

Incubation:

-

Incubate the test compound with each peptide at a defined molar ratio (e.g., 1:10 peptide:compound for cysteine, 1:50 for lysine) in an aqueous buffer (pH 7.4) for 24 hours at 25°C.

-

-

Analysis:

-

Following incubation, analyze the samples using High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Quantify the remaining concentration of the unreacted peptide by measuring its peak area and comparing it to a control incubation without the test compound.

-

-

Data Interpretation:

-

Calculate the percentage of peptide depletion.

-

Significant depletion of either peptide (typically >10-15%) indicates that the compound is reactive and has a high potential to act as a skin sensitizer by forming covalent adducts with proteins.

-

Section 4: Metabolic Fate and Detoxification

The biological effect of N-Phenethyl-benzene-1,4-diamine is governed by the balance between metabolic detoxification and activation. Drawing parallels from PPD, two key pathways are paramount. [8]

-

Detoxification (N-Acetylation): The primary route for rendering PPDs harmless is N-acetylation, catalyzed by N-acetyltransferase (NAT) enzymes in the skin and liver. This process adds an acetyl group to the free amine, creating a less reactive and more water-soluble metabolite that can be easily excreted. [8]* Activation (Oxidation): As described in Section 3, the portion of the compound that is not acetylated is susceptible to oxidation, leading to the formation of sensitizing haptens. [4][8] The presence of the bulky phenethyl group may influence the rate of N-acetylation on the substituted nitrogen due to steric hindrance, potentially altering the balance between detoxification and activation compared to unsubstituted PPD.

Experimental Protocol: In Vitro Metabolic Stability using Liver Microsomes

Objective: To determine the rate at which N-Phenethyl-benzene-1,4-diamine is metabolized by hepatic enzymes.

Methodology:

-

Incubation Mixture:

-

Prepare an incubation mixture containing pooled human liver microsomes (HLMs), NADPH (as a cofactor for P450 enzymes), and a phosphate buffer (pH 7.4).

-

-

Reaction Initiation:

-

Pre-warm the HLM mixture to 37°C.

-

Add N-Phenethyl-benzene-1,4-diamine (at a low concentration, e.g., 1 µM) to initiate the metabolic reaction.

-

-

Time-Point Sampling:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding a cold stop solution (e.g., acetonitrile with an internal standard).

-

-

Analysis:

-

Centrifuge the quenched samples to precipitate proteins.

-

Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.

-

-

Data Analysis:

-

Plot the natural logarithm of the remaining parent compound concentration against time.

-

The slope of the linear portion of this curve corresponds to the rate of elimination. From this, calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Cl_int). A short half-life indicates rapid metabolism.

-

Section 5: Hypothesized Novel Mechanisms of Action

While antioxidant and immunological activities are the most probable mechanisms, the benzene-1,4-diamine scaffold appears in compounds with other biological functions.

Inhibition of Oxidative Phosphorylation (OXPHOS)

Recent research has identified benzene-1,4-disulfonamide derivatives as potent inhibitors of Complex I in the mitochondrial electron transport chain. [9]This inhibition disrupts cellular ATP production, a strategy being explored for cancer therapy. [9]Given the structural similarity, it is plausible that N-Phenethyl-benzene-1,4-diamine or its metabolites could interact with components of the OXPHOS pathway. This would represent a novel, and potentially therapeutically relevant, mechanism of action.

Proposed Screening Experiment:

-

Seahorse XF Analyzer: This technology measures the oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration. Cells (e.g., pancreatic cancer cell lines like MIA PaCa-2) could be treated with N-Phenethyl-benzene-1,4-diamine to observe any dose-dependent decrease in OCR, which would be strong evidence for OXPHOS inhibition.

Section 6: Integrated Toxicological Profile

The toxicological profile of N-Phenethyl-benzene-1,4-diamine can be inferred from data on PPD and its analogs.

-